Axl belongs to the TAM (Tyro3, Axl, Mer) subfamily of receptor tyrosine kinases. It shares structural similarities with other members of this family, which are also involved in immune regulation and cell survival. The Axl protein is classified as a type I transmembrane protein characterized by an extracellular domain that binds Gas6, a short cytoplasmic tail containing tyrosine kinase activity, and a single transmembrane segment .
The synthesis of Axl is regulated at multiple levels, including transcriptional control by various transcription factors such as activator protein 1, Sp1/Sp3, and hypoxia-inducible factor 1 alpha. These factors influence the expression of Axl in response to different cellular stimuli .
In laboratory settings, Axl can be synthesized using recombinant DNA technology. The gene encoding Axl can be cloned into an expression vector and introduced into host cells (e.g., HEK293 or CHO cells) for protein production. Following expression, Axl can be purified using affinity chromatography techniques that exploit its specific binding properties to Gas6 or other ligands .
The Axl protein consists of an extracellular region that contains two immunoglobulin-like domains and a fibronectin type III domain. These domains facilitate ligand binding and receptor dimerization. The intracellular region harbors a tyrosine kinase domain responsible for autophosphorylation upon activation .
The three-dimensional structure of Axl has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Notably, the structure reveals critical phosphorylation sites that are essential for its activation and function in signaling pathways .
Axl undergoes several key reactions upon ligand binding:
These reactions play a pivotal role in mediating the effects of Axl on cell survival and proliferation.
The mechanism by which Axl exerts its effects involves several steps:
Axl has emerged as a promising target for therapeutic interventions in cancer treatment due to its role in promoting tumor progression. Inhibitors targeting the kinase activity of Axl are being developed to block its signaling pathways:
Research continues to explore the therapeutic potential of targeting Axl in combination with other treatments to improve outcomes for patients with malignancies associated with high Axl expression .
The AXL gene resides on chromosome 19q13.2 in humans, positioned near the BCL3 proto-oncogene. It spans approximately 41.2–41.3 kb and consists of 20 exons encoding an 894-amino-acid protein [1] [9]. Evolutionary analyses reveal high conservation across vertebrates, with homologs identified in mammals (mice, rats), birds, and fish. The kinase domain exhibits the highest sequence similarity (≥85% identity between humans and mice), while the extracellular region shows moderate divergence due to adaptive immune pressures [6] [8]. Notably, TAM receptors (TYRO3, AXL, MERTK) are absent in invertebrates, suggesting a specialized role in vertebrate-specific processes like advanced immunity and vascular development [6] [8].
Table 1: Evolutionary Conservation of AXL Domains
Domain | Human-Mouse Identity | Key Conserved Motifs |
---|---|---|
Extracellular Ig1 | 78% | Gas6-binding interface |
Extracellular Ig2 | 82% | Dimerization interface |
Fibronectin Type III-1 | 75% | Structural stability |
Intracellular Kinase | 92% | KWIAIES motif; ATP-binding site |
C-terminal Tail | 68% | Autophosphorylation sites |
AXL’s extracellular region features two N-terminal immunoglobulin (Ig)-like domains (Ig1: exons 2–3; Ig2: exons 4–5) followed by two fibronectin type III (FNIII) repeats (exons 6–9) [1] [6] [9]. The Ig1 domain mediates high-affinity binding to the laminin G-like (LG) domain of its ligand Gas6, while Ig2 stabilizes this interaction [6] [8]. FNIII domains adopt a β-sandwich fold stabilized by hydrophobic cores and disulfide bonds, conferring structural rigidity and facilitating cell-adhesion functions [6] [9]. This architecture resembles neural cell adhesion molecules (NCAMs), enabling homophilic interactions that promote cell aggregation [9]. Mutagenesis studies confirm that disrupting Ig1–Gas6 binding reduces downstream signaling by >90%, highlighting its functional centrality [7] [8].
Table 2: Structural and Functional Features of AXL Extracellular Domains
Domain | Structural Features | Functional Role | Ligand Interaction |
---|---|---|---|
Ig1 | 7 β-strands; disulfide bond (Cys58–Cys68) | Primary Gas6 binding site (Kd = 0.4–0.8 nM) | Binds LG1 domain of Gas6 |
Ig2 | 9 β-strands; hydrophobic core | Gas6 affinity modulation | Stabilizes Ig1-Gas6 complex |
FNIII-1 | 10 β-strands; glycosylation at Asn135 | Cell adhesion; receptor dimerization | Mediates homophilic interactions |
FNIII-2 | 12 β-strands; proteolytic cleavage site (Arg451) | Soluble AXL (sAXL) generation | ADAM10/17 cleavage target |
The intracellular tyrosine kinase domain (exons 13–20) contains a conserved catalytic core (amino acids 567–838) with a TAM-family signature motif KWIAIES [6] [7] [9]. Autophosphorylation occurs at six key tyrosines:
Structural analyses reveal two conformational states:
Table 3: Autophosphorylation Sites and Downstream Effectors
Phosphorylation Site | Downstream Effector | Signaling Pathway Activated | Biological Consequence |
---|---|---|---|
Tyr779 | p85α (PI3K) | PI3K/AKT/mTOR | Cell survival; anti-apoptosis |
Tyr821 | Grb2/SOS1 | RAS/RAF/MEK/ERK | Proliferation; migration |
Tyr866 | PLCγ | PKC/Ca²⁺ | Angiogenesis; invasion |
Tyr698 | CBL | Ubiquitin-mediated degradation | Receptor turnover |
Alternative splicing of exon 10 generates two major isoforms:
Functional studies in hepatocellular carcinoma reveal Axl-S binds Gas6 with 3-fold higher affinity than Axl-L, leading to enhanced ERK/AKT phosphorylation and metastatic potential [4]. This isoform is upregulated in metastatic cancers and regulated by the RNA-binding protein PTBP1, which competes with U2AF2 for polypyrimidine tract binding in intron 9, forcing exon 10 skipping [4] [10].
Table 4: Post-Translational Modifications of AXL
Modification | Sites/Regulators | Functional Impact | Disease Relevance |
---|---|---|---|
N-glycosylation | Asn135, Asn262, Asn394, Asn472 | Stabilizes ectodomain; masks antibody epitopes | Immunotherapy resistance |
Ubiquitination | Lys567, Lys816; CBL E3 ligase | Lysosomal degradation; signal termination | Increased receptor stability in cancer |
ADAM-mediated cleavage | Arg451 (FNIII-2 domain) | Generates sAXL decoy receptor | Biomarker for metastasis |
Phosphorylation | Tyr779, Tyr821, Tyr866 | Activates PI3K/ERK/PKC pathways | Driver of therapeutic resistance |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5